Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate
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Overview
Description
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is an organic compound with the molecular formula C20H20O4 It is a derivative of cyclobutane, featuring two phenyl groups and two ester groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate can be synthesized through the [2+2] cycloaddition reaction of cinnamic acid derivatives. The reaction typically involves the use of a photocatalyst under UV light to promote the cycloaddition process. The reaction conditions often include a solvent such as methanol or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of advanced photocatalysts and optimized reaction conditions can enhance the efficiency of the cycloaddition process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products depend on the substituent introduced, such as brominated or nitrated derivatives.
Scientific Research Applications
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active metabolites. These metabolites can interact with biological macromolecules, such as proteins and nucleic acids, to exert their effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,4-diphenylcyclobutane-1,3-dicarboxylate
- Diethyl 4-phenyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
36650-44-9 |
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Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
dimethyl 3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C20H20O4/c1-23-19(21)17-15(13-9-5-3-6-10-13)16(18(17)20(22)24-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3 |
InChI Key |
YAQLZIKGHVLJJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C(C1C(=O)OC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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